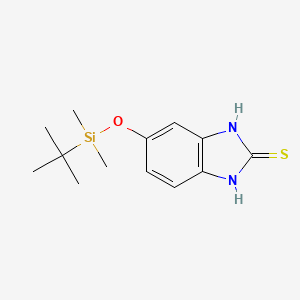
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is a chemical compound with the molecular formula C13H20N2OSS. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structural properties, which make it valuable in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole typically involves the reaction of 2-mercaptobenzimidazole with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The silyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of 2-mercaptobenzimidazole derivatives with different functional groups.
科学研究应用
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is used in various scientific research applications, including:
Chemistry: As a protecting group for thiols in organic synthesis.
Biology: In the study of protein interactions and modifications.
Industry: Used in the synthesis of specialized materials and chemicals.
作用机制
The mechanism of action of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole involves its ability to protect thiol groups from oxidation and other reactions. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the thiol site. This makes it a valuable tool in synthetic chemistry and biochemical research .
相似化合物的比较
Similar Compounds
5-(Tert-butyldimethylsilyloxy)-1-pentanol: Used in the synthesis of polyphosphazenes.
(Tert-butyldimethylsilyloxy)acetaldehyde: Used in stereocontrolled aldol reactions.
Uniqueness
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is unique due to its dual functionality, combining a silyl-protected thiol group with a benzimidazole ring. This combination allows for versatile applications in both organic synthesis and biochemical research, making it a valuable compound in various scientific fields .
生物活性
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a tert-butyldimethylsilyl (TBDMS) group and a mercapto (-SH) functional group. The presence of the TBDMS group enhances the compound's lipophilicity and stability, which can influence its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Antioxidant Activity : The mercapto group can donate electrons, thus neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies on enzyme specificity are still required.
- Cell Signaling Modulation : It may interact with various cellular receptors or signaling pathways, potentially influencing cell proliferation and apoptosis.
Antioxidant Activity
Several studies have demonstrated the antioxidant potential of benzimidazole derivatives. The mercapto group in this compound is particularly effective in scavenging free radicals. A comparative study showed that derivatives with similar structures exhibited significant antioxidant activity, suggesting that this compound could be a candidate for further investigation in oxidative stress-related conditions.
Antimicrobial Properties
Preliminary investigations have indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays revealed inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis. The mechanism appears to involve the generation of ROS, leading to mitochondrial dysfunction and subsequent cell death. Table 1 summarizes the IC50 values observed in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | ROS generation leading to apoptosis |
| MCF-7 | 20 | Mitochondrial dysfunction |
| A549 | 18 | Cell cycle arrest |
Case Studies
- Antioxidant Efficacy in Diabetic Models : A study demonstrated that administration of the compound in diabetic rat models significantly reduced markers of oxidative stress, suggesting a protective effect against diabetes-induced complications.
- Synergistic Effects with Other Anticancer Agents : Research indicated that when combined with standard chemotherapeutic agents, this compound enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for use in combination therapies.
- In Vivo Studies : Animal studies have shown that oral administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer therapeutic.
属性
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-1,3-dihydrobenzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)15-12(17)14-10/h6-8H,1-5H3,(H2,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIGGBAUFWAIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













